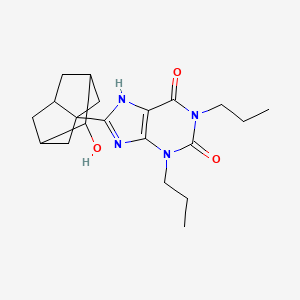
Rolofylline metabolite M1-cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rolofylline metabolite M1-cis is an active metabolite of rolofylline, a potent and selective adenosine A1 receptor antagonist. Rolofylline was under development for the treatment of patients with acute congestive heart failure and renal impairment. The compound is metabolized primarily to the pharmacologically active M1-trans and M1-cis metabolites by cytochrome P450 3A4 .
Preparation Methods
The preparation of rolofylline metabolite M1-cis involves the oxidative metabolism of rolofylline. This process is primarily mediated by cytochrome P450 3A4 enzymes. The synthetic route includes the conversion of rolofylline to its metabolites, followed by stereochemical conversion of M1-trans to M1-cis . Industrial production methods for this compound are not extensively documented, but they likely involve similar enzymatic processes used in laboratory settings.
Chemical Reactions Analysis
Rolofylline metabolite M1-cis undergoes several types of chemical reactions, including:
Oxidation: The primary metabolic pathway involves oxidation by cytochrome P450 3A4 enzymes.
Glucuronidation: This reaction involves the addition of glucuronic acid to the metabolite, facilitating its excretion
Common reagents and conditions used in these reactions include cytochrome P450 3A4 enzymes and glucuronic acid. The major products formed from these reactions are the oxidized and glucuronidated forms of the metabolite .
Scientific Research Applications
Rolofylline metabolite M1-cis has several scientific research applications, including:
Chemistry: It is used to study the metabolic pathways and enzymatic reactions involved in the metabolism of rolofylline.
Biology: The compound is used to investigate the role of adenosine A1 receptors in various physiological processes.
Medicine: Research on this compound contributes to the development of treatments for acute congestive heart failure and renal impairment.
Industry: The compound is used in the pharmaceutical industry to develop and test new adenosine A1 receptor antagonists
Mechanism of Action
Rolofylline metabolite M1-cis exerts its effects by selectively antagonizing adenosine A1 receptors. This action blocks the re-absorption of sodium by the proximal tubules without triggering tubuloglomerular feedback, a compensatory mechanism to avoid excessive sodium and water loss. By blocking adenosine A1 receptors, the compound promotes vasodilatation of the afferent arteriole of the glomerulus, leading to increased renal blood flow and reduced sodium re-absorption .
Comparison with Similar Compounds
Rolofylline metabolite M1-cis is similar to other adenosine A1 receptor antagonists, such as:
Rolofylline metabolite M1-trans: Another active metabolite of rolofylline with similar pharmacological properties.
Caffeine: A non-selective adenosine receptor antagonist with broader effects on the central nervous system.
Theophylline: A non-selective adenosine receptor antagonist used to treat respiratory diseases like asthma and chronic obstructive pulmonary disease
This compound is unique due to its selective antagonism of adenosine A1 receptors and its specific role in the treatment of acute congestive heart failure and renal impairment .
Properties
CAS No. |
160943-06-6; 161167-65-3 |
|---|---|
Molecular Formula |
C20H28N4O3 |
Molecular Weight |
372.469 |
IUPAC Name |
8-(9-hydroxy-3-tricyclo[3.3.1.03,7]nonanyl)-1,3-dipropyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C20H28N4O3/c1-3-5-23-16-14(17(26)24(6-4-2)19(23)27)21-18(22-16)20-9-11-7-13(20)8-12(10-20)15(11)25/h11-13,15,25H,3-10H2,1-2H3,(H,21,22) |
InChI Key |
RQXXBTUEEJCGNQ-UHFFFAOYSA-N |
SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C34CC5CC3CC(C4)C5O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


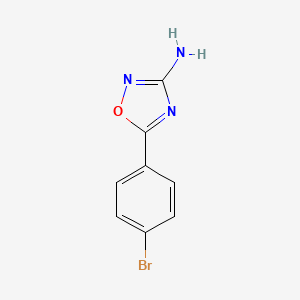
![N-(5-methyl-1,2-oxazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2959470.png)
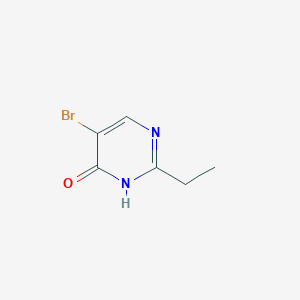

![2-chloro-1-(2-{3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-1-yl)ethan-1-one](/img/structure/B2959475.png)
![N-(3-chlorophenyl)-2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2959476.png)
![Ethyl 4-((6-(2-fluorophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)amino)piperidine-1-carboxylate](/img/structure/B2959477.png)
![5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-N-[(oxolan-2-yl)methyl]furan-2-carboxamide](/img/structure/B2959480.png)
![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(2-chlorophenyl)oxalamide](/img/structure/B2959481.png)
![N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B2959482.png)
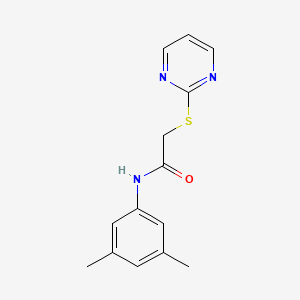

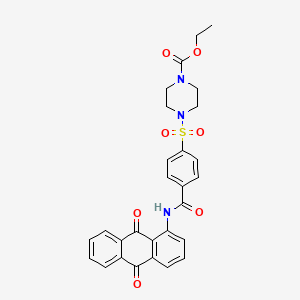
![N-[4-(Difluoromethoxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2959488.png)
